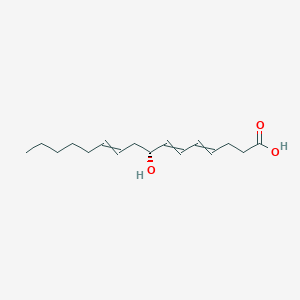

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

四降十四碳-12(R)-羟基二十碳四烯酸是一种来源于12(R)-羟基二十碳四烯酸的代谢产物。 它是在角膜组织中通过12(R)-羟基二十碳四烯酸的代谢产生的,涉及β-氧化和从C-1位置脱掉四个碳原子 。这种化合物在多种生物过程中具有重要意义,并因其在炎症和其他生理反应中的潜在作用而受到研究。

准备方法

合成路线和反应条件

四降十四碳-12(R)-羟基二十碳四烯酸的合成通常涉及12(R)-羟基二十碳四烯酸的氧化。该过程包括以下几个步骤:

氧化: 12(R)-羟基二十碳四烯酸被β-氧化,该过程涉及从分子羧基端依次去除两个碳单位。

纯化: 使用色谱技术对所得产物进行纯化,以分离四降十四碳-12(R)-羟基二十碳四烯酸。

工业生产方法

由于其特定的生物学应用,四降十四碳-12(R)-羟基二十碳四烯酸的工业生产并不常见。大规模合成将遵循与实验室合成相似的步骤,但会对产量和纯度进行优化。

化学反应分析

反应类型

四降十四碳-12(R)-羟基二十碳四烯酸可以发生多种化学反应,包括:

氧化: 进一步氧化会导致形成更多氧化代谢产物。

还原: 还原反应可以将羟基转化为其他官能团。

取代: 在特定条件下,羟基可以被其他基团取代。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

取代试剂: 根据所需的取代,可以使用各种试剂,例如卤代试剂用于卤素取代。

主要产物

从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,进一步氧化会产生更极性的代谢产物,而还原会产生该化合物的较少氧化形式。

科学研究应用

化学

在化学中,四降十四碳-12(R)-羟基二十碳四烯酸被用作研究二十烷酸类和相关化合物代谢的参考化合物。

生物学

在生物学上,这种化合物在研究二十烷酸类(参与多种生理过程,包括炎症和免疫反应)的代谢途径方面具有重要意义。

医学

在医学上,四降十四碳-12(R)-羟基二十碳四烯酸因其在炎症性疾病和其他二十烷酸类起关键作用的疾病中的潜在作用而被研究。

工业

虽然其工业应用有限,但它可用于开发用于检测和定量生物样品中二十烷酸类的分析方法。

作用机制

四降十四碳-12(R)-羟基二十碳四烯酸通过与特定分子靶标和途径的相互作用发挥作用。它通过调节与二十烷酸类代谢相关的酶和受体的活性参与炎症反应的调节。确切的分子靶标和途径可能有所不同,但通常涉及与环氧合酶和脂氧合酶等酶的相互作用。

相似化合物的比较

类似化合物

12(R)-羟基二十碳四烯酸: 四降十四碳-12(R)-羟基二十碳四烯酸的前体,参与类似的生物过程。

12(S)-羟基二十碳四烯酸: 具有不同立体化学的异构体,导致不同的生物活性。

15-羟基二十碳四烯酸: 另一种二十烷酸类,在炎症和免疫反应中发挥作用。

独特性

四降十四碳-12(R)-羟基二十碳四烯酸的独特之处在于其特定的代谢途径及其前体中四个碳原子的丢失。这种结构差异赋予了不同的生物活性,使其成为研究二十烷酸类代谢和功能的宝贵化合物。

生物活性

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid, commonly referred to as 8-HHT, is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This compound is particularly notable for its involvement in various physiological processes, including inflammation and immune response modulation. This article delves into the biological activity of 8-HHT, supported by data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C16H26O3

- Molecular Weight: 266.38 g/mol

- IUPAC Name: (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

- InChI Key: KBOVKDIBOBQLRS-UDJPSOMTSA-N

The biological activity of 8-HHT primarily stems from its interaction with specific receptors and enzymes involved in cellular signaling pathways. The hydroxyl group at the 8th position and the conjugated double bonds are crucial for its reactivity and binding affinity to molecular targets.

-

Signaling Pathways:

- 8-HHT acts as a signaling molecule in various biochemical pathways.

- It can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the metabolism of arachidonic acid and the production of eicosanoids.

-

Inflammatory Response:

- It has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- The compound's ability to reduce inflammation has been linked to its potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Properties

Research indicates that 8-HHT possesses significant anti-inflammatory effects. For instance:

- Case Study: In a study involving murine models of inflammation, administration of 8-HHT resulted in a marked reduction in edema and inflammatory markers compared to control groups .

- Mechanism: The compound inhibits the expression of COX-2 and decreases prostaglandin E2 levels, which are pivotal in inflammatory responses.

Antioxidant Activity

8-HHT also exhibits antioxidant properties:

- Research Findings: Studies have demonstrated that 8-HHT can scavenge free radicals and reduce oxidative stress in cellular models .

- Implications: This antioxidant effect suggests potential protective roles against oxidative damage in various tissues.

Modulation of Immune Responses

The compound influences immune system activities:

- Findings: In vitro studies show that 8-HHT can enhance macrophage activity, promoting phagocytosis and cytokine production.

- Clinical Relevance: Such modulation may be beneficial in conditions like chronic infections or cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-HHT, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 12-HETE | C20H32O3 | Anti-inflammatory |

| Arachidonic Acid | C20H32O2 | Precursor for eicosanoids |

| EPA | C20H30O2 | Anti-inflammatory |

Research Applications

The unique properties of 8-HHT make it a valuable compound for various research applications:

-

Pharmaceutical Development:

- Investigated for potential use in anti-inflammatory drugs.

- Studies focus on optimizing formulations for enhanced bioavailability.

-

Nutraceuticals:

- Explored as a dietary supplement due to its health benefits related to inflammation and oxidative stress.

-

Biochemical Research:

- Used as a model compound to study fatty acid metabolism and signaling pathways involving eicosanoids.

属性

CAS 编号 |

135271-51-1 |

|---|---|

分子式 |

C16H26O3 |

分子量 |

266.38 g/mol |

IUPAC 名称 |

(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 |

InChI 键 |

KBOVKDIBOBQLRS-QCNAHCIUSA-N |

SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

手性 SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O |

规范 SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

外观 |

Assay:≥98%A solution in ethanol |

同义词 |

8(R)-HHxTrE |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。